molecular formula C5H9NO2 B153543 Tetrahydrofuran-2-carboxamide CAS No. 91470-28-9

Tetrahydrofuran-2-carboxamide

Cat. No.: B153543
CAS No.: 91470-28-9
M. Wt: 115.13 g/mol
InChI Key: GXHAENUAJYZNOA-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-carboxamide is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Processing

  • Tetrahydrofuran-2-carbonitrile, prepared from Tetrahydrofuran-2-carboxamide, has been used to synthesize (S)-1-(Tetrahydrofuran-2-yl) ethanone. This synthesis process involves dehydration, methylation, and purification steps (Chai Hong-we, 2015).

Pharmaceutical and Medicinal Chemistry

  • In the context of antimicrobial agents, this compound derivatives have been investigated for their potential as inhibitors of undecaprenyl pyrophosphate synthase (UPPS). These compounds are considered for novel antimicrobial applications (Peukert et al., 2008).
  • Enantio-enriched chiral building blocks derived from L-glutamic acid, including (S)-tetrahydrofuran 2-carboxamide, have been synthesized. These building blocks are important in the development of various pharmaceutical compounds (Chen‐Guo Feng et al., 2006).

Catalysis and Chemical Reactions

  • This compound has been involved in cross-dehydrogenative coupling reactions, an innovative approach in the preparation of carboxamide, carbamate, and urea derivatives. These compounds are significant in medicinal chemistry and natural product synthesis (Zhe He et al., 2020).
  • Research on the oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes to synthesize various heterocyclic derivatives, including tetrahydrofuran, dioxolane, and oxazoline derivatives, has also been conducted. These derivatives have applications in organic chemistry (Bacchi et al., 2005).

Chemical Separation and Purification

  • Pervaporation, a method for separating tetrahydrofuran (THF) from water using crosslinked copolymer membranes, has been explored. This process is significant in chemical industries where THF is a common solvent (S. Ray & S. Ray, 2008).

Safety and Hazards

Tetrahydrofuran-2-carboxamide is classified as a hazardous substance. It is highly flammable and can cause serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . Personal protective equipment, including dust masks, eyeshields, and gloves, is recommended when handling this substance .

Biochemical Analysis

Biochemical Properties

Tetrahydrofuran-2-carboxamide has been found to interact with a variety of enzymes and proteins . The presence of a carboxamide moiety in this compound allows it to form hydrogen bonds with these biomolecules, often resulting in the inhibition of their activity . This unique property of this compound makes it a potential candidate for further biochemical research.

Cellular Effects

For instance, indole derivatives, which also contain a carboxamide moiety, have demonstrated various biological activities such as antiviral, anti-inflammatory, and anticancer effects

Molecular Mechanism

It is known that the carboxamide moiety in similar compounds can form hydrogen bonds with enzymes and proteins, inhibiting their activity . This suggests that this compound may exert its effects at the molecular level through similar interactions.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. A related compound, Tetrahydrofuran Fentanyl, has been structurally confirmed and studied in a laboratory setting

Dosage Effects in Animal Models

Currently, there is no available data on the dosage effects of this compound in animal models. Studies on similar compounds suggest that the effects can vary with different dosages

Metabolic Pathways

It is known that the carboxamide moiety in similar compounds can interact with various enzymes and cofactors . This suggests that this compound could potentially be involved in similar metabolic pathways.

Properties

IUPAC Name

oxolane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXHAENUAJYZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393498
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91470-28-9
Record name Tetrahydrofuran-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxolane-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the stereochemistry of Tetrahydrofuran-2-carboxamide derivatives in medicinal chemistry?

A1: The stereochemistry of this compound derivatives plays a crucial role in their biological activity. For instance, in the development of LpxC inhibitors, a promising class of antibiotics targeting Gram-negative bacteria, the (3S,4R) configuration of the tetrahydrofuran ring significantly enhanced potency compared to other stereoisomers []. This highlights the importance of stereochemical control during synthesis for optimizing biological activity.

Q2: How can this compound be used as a building block in organic synthesis?

A2: this compound serves as a versatile building block in organic synthesis, particularly for constructing complex molecules. Researchers have successfully demonstrated its utility in palladium-catalyzed direct arylation reactions []. This method enables the efficient and stereoselective formation of cis-2,3-disubstituted tetrahydrofuran derivatives, which are valuable structural motifs found in various natural products like norlignans.

Q3: What is a key synthetic route to obtain (S)-1-(tetrahydrofuran-2-yl)ethanone from this compound?

A3: A practical synthesis of (S)-1-(tetrahydrofuran-2-yl)ethanone utilizes (S)-Tetrahydrofuran-2-carboxamide as a starting material []. The process involves dehydration of the carboxamide using thionyl chloride and dimethylformamide, followed by methylation with methyl magnesium chloride. Purification of the crude product is achieved through an addition reaction with sodium bisulfite and subsequent treatment with hydrochloric acid. This route provides a viable method for obtaining the desired chiral ketone.

Q4: What analytical techniques are commonly employed for the characterization and quantification of this compound and its derivatives?

A4: Various analytical methods are employed for characterizing and quantifying this compound and its derivatives. These include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography for structural elucidation and confirmation of stereochemistry [, ]. Additionally, High-Performance Liquid Chromatography (HPLC) is a crucial tool for separating and quantifying these compounds, especially in complex mixtures like pharmaceutical formulations [].

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